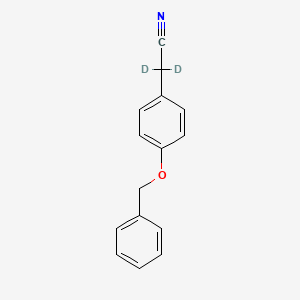
(2R)'-5-Fluorotetrahydropyran Clofarabine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)'-5-Fluorotetrahydropyran Clofarabine is a synthetic purine nucleoside analog. It is primarily used in the treatment of certain types of leukemia, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). This compound is known for its ability to inhibit DNA synthesis, making it a potent anti-cancer agent .
準備方法
The synthesis of (2R)'-5-Fluorotetrahydropyran Clofarabine involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired stereochemistry and yield . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving continuous flow reactors to maintain consistent quality and efficiency .
化学反応の分析
(2R)'-5-Fluorotetrahydropyran Clofarabine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(2R)'-5-Fluorotetrahydropyran Clofarabine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their interactions with DNA.
Biology: Researchers use it to investigate cellular processes involving DNA synthesis and repair.
作用機序
The mechanism of action of (2R)'-5-Fluorotetrahydropyran Clofarabine involves several key steps:
Inhibition of DNA Polymerase: The compound inhibits DNA polymerase, preventing the elongation of DNA strands.
Inhibition of Ribonucleotide Reductase: This leads to a reduction in the pool of deoxynucleotide triphosphates (dNTPs), which are essential for DNA synthesis.
Induction of Apoptosis: The compound disrupts mitochondrial membrane integrity, leading to the release of cytochrome c and other pro-apoptotic factors, ultimately causing programmed cell death.
類似化合物との比較
(2R)‘-5-Fluorotetrahydropyran Clofarabine is often compared to other nucleoside analogs such as fludarabine and cladribine. While all three compounds inhibit DNA synthesis, (2R)’-5-Fluorotetrahydropyran Clofarabine is unique in its dual inhibition of DNA polymerase and ribonucleotide reductase. This dual mechanism makes it particularly effective in treating certain types of leukemia .
Similar Compounds
- Fludarabine
- Cladribine
- Cytarabine
These compounds share structural similarities but differ in their specific mechanisms of action and clinical applications .
特性
分子式 |
C15H18ClF2N5O6 |
|---|---|
分子量 |
437.78 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-5-[[2-chloro-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C15H18ClF2N5O6/c16-15-21-11(20-13-6(17)9(26)4(1-24)28-13)8-12(22-15)23(3-19-8)14-7(18)10(27)5(2-25)29-14/h3-7,9-10,13-14,24-27H,1-2H2,(H,20,21,22)/t4-,5-,6+,7+,9-,10-,13+,14-/m1/s1 |
InChIキー |
YNUCJEWTIBGQOS-FBTYYZOESA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)F |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)NC4C(C(C(O4)CO)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


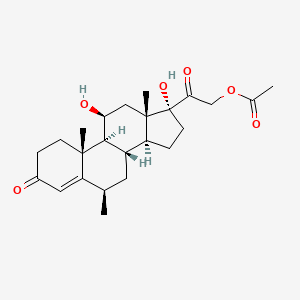
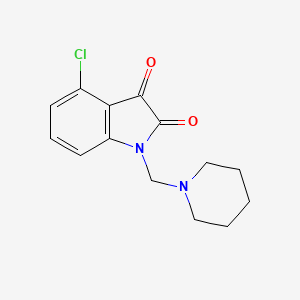
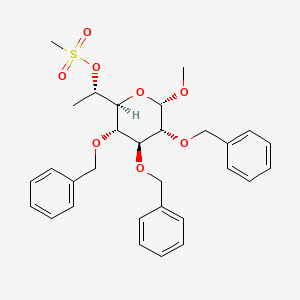
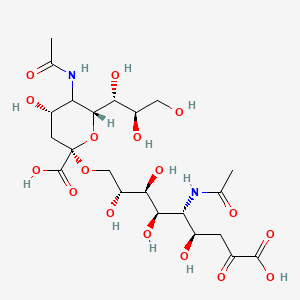
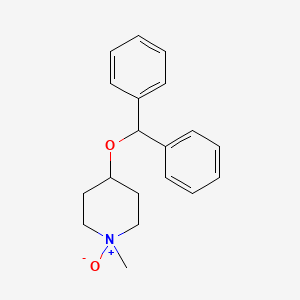



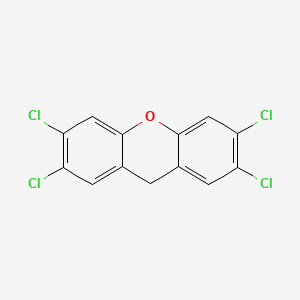
![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)


